1,4-Dibromo-5-fluoroisoquinoline

Description

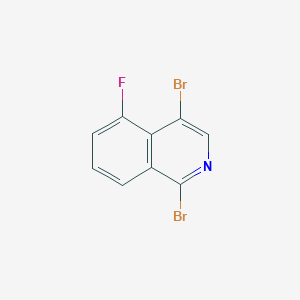

1,4-Dibromo-5-fluoroisoquinoline: is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic ring fused with a benzene ring. The presence of bromine and fluorine atoms in the isoquinoline ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula |

C9H4Br2FN |

|---|---|

Molecular Weight |

304.94 g/mol |

IUPAC Name |

1,4-dibromo-5-fluoroisoquinoline |

InChI |

InChI=1S/C9H4Br2FN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H |

InChI Key |

FSDZYJKUSRNKED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-5-fluoroisoquinoline can be synthesized through several synthetic routes. One common method involves the bromination of 5-fluoroisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography or recrystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-5-fluoroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate) and an organic solvent (e.g., dimethylformamide) at elevated temperatures.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or stannanes, and a base (e.g., potassium phosphate) in an organic solvent (e.g., toluene) under inert atmosphere.

Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas or other reducing agents like sodium borohydride in an appropriate solvent.

Major Products Formed:

Substitution Reactions: Substituted isoquinolines with various functional groups replacing the bromine atoms.

Cross-Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.

Reduction Reactions: 5-Fluoroisoquinoline or partially reduced derivatives.

Scientific Research Applications

Chemistry: 1,4-Dibromo-5-fluoroisoquinoline is used as a building block in organic synthesis to create more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive molecules. Its derivatives are explored for their potential as drug candidates in the treatment of various diseases.

Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1,4-dibromo-5-fluoroisoquinoline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

5-Fluoroisoquinoline: Lacks the bromine atoms, making it less reactive in certain substitution and cross-coupling reactions.

1,4-Dibromoisoquinoline: Lacks the fluorine atom, which may reduce its biological activity and electronic properties.

1-Bromo-5-fluoroisoquinoline:

Uniqueness: 1,4-Dibromo-5-fluoroisoquinoline is unique due to the presence of both bromine and fluorine atoms in the isoquinoline ring. This combination imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.

Biological Activity

1,4-Dibromo-5-fluoroisoquinoline is a halogenated isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound's unique structure, featuring both bromine and fluorine substituents, enhances its reactivity and biological interactions.

This compound's molecular formula is C_9H_5Br_2FN, and it is characterized by the presence of two bromine atoms and one fluorine atom on the isoquinoline ring. The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules for various applications in medicinal chemistry and materials science.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets, potentially leading to the inhibition or activation of specific biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has been evaluated against a range of bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 nM | High |

| Staphylococcus aureus | 31 nM | Moderate |

| Escherichia coli | >100 nM | Low |

| Klebsiella pneumoniae | >100 nM | Low |

In a study evaluating its antibacterial efficacy, this compound demonstrated potent activity against MRSA with an MIC value significantly lower than that of traditional antibiotics like ciprofloxacin . The compound's effectiveness against Gram-positive bacteria was notably higher than against Gram-negative strains, indicating a selective antibacterial profile.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| Human Leukemia L1210 | 0.25 | High |

| Breast Cancer MCF-7 | 0.50 | Moderate |

| Colon Cancer HCT116 | >10 | Low |

In vitro assays have shown that this compound can effectively reduce cell viability in leukemia cells at low concentrations. The compound's mechanism appears to involve the disruption of metabolic pathways essential for cancer cell survival .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on this compound. These derivatives were tested for their biological activity against various pathogens and cancer cell lines. The results indicated that modifications to the compound's structure could significantly enhance its potency and selectivity.

Example Case Study Findings:

- Derivatives with additional fluorine substitutions exhibited improved antibacterial activity against resistant strains.

- Brominated derivatives showed enhanced cytotoxicity towards specific cancer cells compared to their non-halogenated counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.